molecular formula C10H11BrClNO B2745082 4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride CAS No. 2375259-95-1

4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride

Cat. No.: B2745082
CAS No.: 2375259-95-1
M. Wt: 276.56
InChI Key: CBJXSGGNJXNSJQ-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one hydrochloride is a halogenated tetralone derivative featuring an amino group at position 4, a bromine atom at position 6, and a hydrochloride salt. This compound belongs to a class of bicyclic ketones with applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules.

Properties

IUPAC Name

4-amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO.ClH/c11-6-1-2-7-8(5-6)9(12)3-4-10(7)13;/h1-2,5,9H,3-4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJXSGGNJXNSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1N)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride typically involves the bromination of 3,4-dihydro-2H-naphthalen-1-one followed by the introduction of an amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The amino group can be introduced using ammonia or an amine under suitable conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenones, naphthoquinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Applications Reference
4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one HCl 4-NH₂, 6-Br, HCl C₁₀H₁₁BrNO·HCl Drug intermediate
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl 1-NH₂, 6-Br, HCl C₁₀H₁₁BrN·HCl Chiral synthesis
(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one 3',4'-Cl-C₆H₃ C₁₆H₁₁Cl₂O Antidepressant intermediate

Research Findings and Limitations

  • Synthetic Challenges : Bromination at position 6 requires careful control to avoid over-halogenation, as seen in analogs like 2-Bromo-2-methylpropanamide .
  • Biological Potency: Amino-substituted tetralones show higher receptor affinity than acetylated derivatives (e.g., 6-Acetyl-1,2,3,4-tetrahydronaphthalene) due to enhanced hydrogen-bonding capabilities .
  • Knowledge Gaps: Limited published data on the target compound’s pharmacokinetics necessitates further studies using models like those applied to sertraline intermediates .

Biological Activity

4-Amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride (CAS Number: 2375259-95-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₀H₁₁BrClNO
Molecular Weight276.56 g/mol
CAS Number2375259-95-1

Antibacterial Activity

Recent studies have indicated that compounds with similar structures to 4-amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one exhibit significant antibacterial properties. The presence of halogen substituents, particularly bromine, has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves disruption of bacterial cell wall synthesis or interference with protein synthesis. For example, compounds with similar naphthalene structures have demonstrated the ability to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Case Studies :
    • A study evaluating various naphthalene derivatives found that certain substitutions led to increased potency against E. coli and S. aureus. Compounds with a bromine atom at the C6 position showed particularly strong activity .
    • Another investigation highlighted that derivatives containing both amino and bromo groups displayed a broad spectrum of antibacterial activity with MIC values as low as 0.0048 mg/mL against Bacillus mycoides and Candida albicans .

Antifungal Activity

The antifungal properties of 4-amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride have also been explored, revealing its effectiveness against various fungal strains.

  • Mechanism of Action : Similar to its antibacterial effects, the antifungal activity is believed to result from interference with fungal cell membrane integrity or metabolic pathways critical for fungal survival.
  • Research Findings :
    • In vitro studies have shown that compounds structurally related to this naphthalene derivative can inhibit the growth of Candida species and Aspergillus species at MIC values ranging from 16.69 to 78.23 µM .
    • The addition of halogen groups has been noted to enhance the antifungal efficacy, suggesting a structure-activity relationship that warrants further investigation .

Structure-Activity Relationship (SAR)

The biological activity of 4-amino-6-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride can be influenced by various substituents on its structure:

Substituent PositionSubstituent TypeEffect on Activity
C6BromoIncreased antibacterial potency
C4AminoEnhanced antifungal activity

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNBS, FeCl₃, CH₂Cl₂, 0°C → RT75–85
AminationNH₃ (aq.), EtOH, 80°C, 12 h60–70
Hydrochloride SaltHCl (gas), EtOH, 0°C>90

Advanced: How do steric and electronic effects of the 6-bromo and 4-amino substituents influence regioselectivity in further functionalization?

The 6-bromo group acts as a strong electron-withdrawing meta-director, while the 4-amino group is electron-donating and ortho/para-directing. This creates competing regiochemical outcomes in reactions like electrophilic substitution or cross-coupling:

  • Electrophilic Aromatic Substitution : Bromine directs incoming electrophiles to the 5- or 7-position, while the amino group favors 3- or 8-position substitution. Computational studies (DFT) are recommended to predict dominant pathways .
  • Cross-Coupling (e.g., Suzuki) : The bromine at C6 is reactive under Pd catalysis, but the amino group may require protection (e.g., acetylation) to prevent catalyst poisoning .

Q. Table 2: Regioselectivity in Model Reactions

Reaction TypeDominant PositionRationale
NitrationC5 (meta to Br)Electron withdrawal by Br outweighs NH₂ donation
Friedel-Crafts AcylationC8 (para to NH₂)Amino group dominates in electron-rich intermediates

Basic: What analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (C5–C8) appear as doublets (δ 7.2–7.8 ppm), while the NH₂ group shows broad signals (δ 3.5–4.5 ppm) .
    • ¹³C NMR : The ketone carbonyl resonates at δ 205–210 ppm, with Br and NH₂ causing deshielding of adjacent carbons .
  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., NH⁺···Cl⁻ interactions in the hydrochloride salt) .

Advanced: How can competing side reactions during amination be minimized?

  • Protection of the Ketone : Temporary protection of the C1 ketone (e.g., ketal formation) prevents unwanted nucleophilic attack during amination .
  • Low-Temperature Amination : Conducting reactions below 50°C reduces side products like over-alkylated amines .
  • Selective Catalysts : Use of Cu(I) catalysts in Ullmann-type couplings improves selectivity for C4 amination over competing sites .

Q. Table 3: Optimization of Amination Conditions

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temps favor NH₂ incorporation but risk decomposition
SolventEthanol/Water (3:1)Polar protic solvents stabilize intermediates
CatalystCuI (5 mol%)Reduces reaction time by 40%

Basic: What purification methods are effective for isolating the hydrochloride salt?

  • Recrystallization : Use ethanol/water mixtures (gradient cooling) to isolate high-purity crystals (>98%) .
  • Column Chromatography : Neutral alumina columns (eluent: CH₂Cl₂/MeOH 95:5) separate the hydrochloride from unreacted amine .

Advanced: How does the hydrochloride salt form affect biological activity compared to the free base?

  • Solubility : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce membrane permeability .
  • Stability : Protonation of the amino group mitigates oxidative degradation, extending shelf life under ambient conditions .

Basic: What safety precautions are critical when handling this compound?

  • Toxicity : The hydrochloride salt is a respiratory irritant (GHS Category 4). Use fume hoods and PPE .
  • Storage : Keep desiccated at 2–8°C to prevent deliquescence .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : MD simulations predict interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • QSAR Analysis : Correlate substituent effects (e.g., Br vs. Cl) with activity trends to prioritize synthetic targets .

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